3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
Description
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and a propanamide chain at position 5, terminating in an N-(4-methylphenyl) moiety. Its molecular formula is C₁₉H₁₉N₃O₃, with an average molecular weight of 337.38 g/mol. The oxadiazole ring contributes to its planar heterocyclic structure, while the 4-methoxy and 4-methyl substituents influence electronic and steric properties.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)20-17(23)11-12-18-21-19(22-25-18)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYKJNHYSLDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative. This reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Coupling with the Aromatic Amine: The oxadiazole intermediate is then coupled with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂), and sulfonation with sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various applications:
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Antimicrobial Activity
- Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. Research indicates that 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide shows promising results against various bacterial strains, including resistant strains.
-
Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro studies suggest that it inhibits pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
-
Anticancer Activity
- Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways, suggesting its potential as an anticancer drug.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of oxadiazole derivatives included this compound. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many existing antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory properties of the compound, researchers observed a reduction in the levels of TNF-alpha and IL-6 in treated macrophages compared to untreated controls.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 100 |
| Treated | 50 | 30 |
Applications in Drug Development
Given its promising biological activities, this compound is being explored for several therapeutic applications:
-
Antibiotic Development
- With rising antibiotic resistance, compounds like this one are being evaluated as potential new antibiotics or adjuvants to enhance the efficacy of existing drugs.
-
Anti-inflammatory Drugs
- The anti-inflammatory properties position this compound as a candidate for the development of new treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
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Cancer Therapeutics
- Ongoing research focuses on optimizing the structure to improve selectivity and potency against various cancer types while minimizing side effects.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or disruption of microbial cell walls.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 353.38 g/mol
- Key Differences :
- The oxadiazole substituent is 3-methoxyphenyl (vs. 4-methoxyphenyl in the target compound).
- The amide nitrogen is bonded to a 4-methoxyphenyl group (vs. 4-methylphenyl).
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide
- Molecular Formula : C₁₆H₁₈N₆O₂
- Molecular Weight : 342.35 g/mol
- Key Differences :
- The oxadiazole substituent is isopropyl (vs. 4-methoxyphenyl).
- The amide nitrogen is bonded to a pyrimidinyl-amine group.
- Implications: The bulky isopropyl group may hinder π-π stacking interactions but improve metabolic stability.
Analogs with Modified Propanamide Chains
3-Chloro-N-(4-methoxyphenyl)propanamide
- Molecular Formula: C₁₀H₁₂ClNO₂
- Molecular Weight : 213.66 g/mol
- Key Differences :
- Lacks the oxadiazole ring; features a chloro substituent on the propanamide chain.
- The amide nitrogen is bonded to a 4-methoxyphenyl group.
- Implications :
N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
- Key Differences :
- The oxadiazole is attached to a phenyl ring at position 2 , creating a biphenyl system.
Impact of Substituents on Physicochemical Properties
Electronic Effects
- 4-Methoxy vs. 4-Methyl :
- The 4-methoxy group (electron-donating via resonance) increases polarity and hydrogen-bonding capacity, whereas the 4-methyl group (weakly electron-donating via induction) enhances lipophilicity.
- Chloro vs.
Steric Effects
- Isopropyl vs. Aromatic Substituents :
- Bulky groups like isopropyl () reduce conformational flexibility, which may limit binding to sterically constrained targets.
Biological Activity
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide is a synthetic organic molecule belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes an oxadiazole ring linked to a methoxyphenyl group and a methylphenyl propanamide moiety. This unique structure contributes to its biological properties.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various mechanisms of action, particularly in anticancer and antimicrobial activities. The compound may interact with specific molecular targets such as enzymes involved in cancer cell proliferation (e.g., thymidylate synthase, HDAC) and other biological pathways that regulate cell growth and apoptosis .
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
-
Cytotoxicity : Studies have shown that derivatives of 1,2,4-oxadiazoles possess significant cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer types .
Cell Line IC50 (μM) MCF-7 15.63 U-937 12.34 A549 10.50 - Mechanism of Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of pro-apoptotic proteins like p53 and caspases .
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that they exhibit activity against various bacterial strains and fungi, although specific data for this compound is limited .
Case Studies and Research Findings
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives in drug discovery:
- Study on Anticancer Properties : A study reported that certain oxadiazole derivatives exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin against leukemia cell lines . The mechanism involved inhibition of key enzymes responsible for DNA synthesis.
- Molecular Docking Studies : Molecular docking studies have suggested strong binding affinity between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
